4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile
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Overview
Description
4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4ClF3N2 It is a derivative of benzonitrile, featuring an amino group, a chloro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-6-(trifluoromethyl)benzonitrile, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the amino group to form nitro or hydroxyl derivatives.
Scientific Research Applications
4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism by which 4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Lacks the chloro group but shares similar properties and applications.
2-Chloro-6-(trifluoromethyl)benzonitrile: Lacks the amino group, used in similar synthetic applications.
4-Amino-2-chlorobenzonitrile: Lacks the trifluoromethyl group, with different chemical properties.
Uniqueness
4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H4ClF3N2 |
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Molecular Weight |
220.58 g/mol |
IUPAC Name |
4-amino-2-chloro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-2-4(14)1-6(5(7)3-13)8(10,11)12/h1-2H,14H2 |
InChI Key |
CMDRCWDZIMDARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)Cl)N |
Origin of Product |
United States |
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